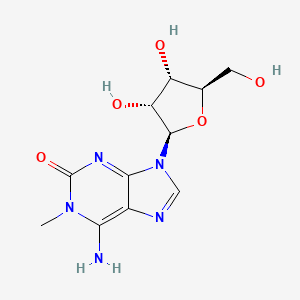
Adenosine, 1,2-dihydro-1-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, 1,2-dihydro-1-methyl-2-oxo-, also known as Adenosine, 1,2-dihydro-1-methyl-2-oxo-, is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine, 1,2-dihydro-1-methyl-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 1,2-dihydro-1-methyl-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1. Modulation of Immune Function
Adenosine derivatives, including 1,2-dihydro-1-methyl-2-oxo-, have been identified as modulators of immune function. Research indicates that these compounds can influence the activity of immune cells, making them potential candidates for treating autoimmune disorders and conditions like multiple sclerosis. For instance, Laquinimod, a related compound, is under investigation for its efficacy in modulating immune responses in these diseases .
2. Antitumor Activity
Adenosine derivatives have shown promise in oncology, particularly in inhibiting tumor growth. Recent studies have highlighted the synthesis of compounds featuring the 1,2-dihydro-1-methyl-2-oxo- framework that exhibit potent antitumor activity against various cancer cell lines. For example, a series of new compounds were designed and tested against human lung adenocarcinoma cells, demonstrating significant inhibitory effects .
3. Neuroprotective Effects
The role of adenosine receptors in neuroprotection has been extensively studied. Adenosine A2A receptor antagonists derived from this compound class have been shown to protect against neuronal cell death caused by ischemia and other neurodegenerative conditions such as Huntington’s disease and Alzheimer’s disease . The blockade of these receptors has also demonstrated antidepressant effects and potential improvements in memory functions .
Biochemical Mechanisms
1. Receptor Interaction
Adenosine interacts with purinergic receptors (A1, A2A, A2B, A3), which are involved in various physiological processes. The binding of adenosine to these receptors can lead to diverse biological responses such as modulation of neurotransmitter release, regulation of cardiac function, and influence on immune responses .
2. Synthetic Methods
The synthesis of adenosine derivatives has evolved significantly over the years. Advanced synthetic methods allow for the creation of stable cyclic derivatives that serve as tools for studying intracellular signaling pathways related to calcium release and other cellular processes .
Case Studies
特性
CAS番号 |
70639-65-5 |
|---|---|
分子式 |
C11H15N5O5 |
分子量 |
297.27 g/mol |
IUPAC名 |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1 |
InChIキー |
NGSRMSVXLUMDAX-KQYNXXCUSA-N |
SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
異性体SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Key on ui other cas no. |
70639-65-5 |
同義語 |
1-methylisoguanosine doridosine N(1)-methylisoguanosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















